molecular formula C16H12N2O6S B2412827 (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide CAS No. 1356781-65-1

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide

Cat. No. B2412827
M. Wt: 360.34
InChI Key: LROTVTARQBCLHB-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common name, and structural formula. The structure can provide information about the functional groups present in the molecule.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves studying the 3D structure of the molecule, including bond lengths, bond angles, and conformation. Techniques such as X-ray crystallography and NMR spectroscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions for each reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. The chemical properties include reactivity and stability.


Scientific Research Applications

Synthesis and Reactivity

Research on compounds related to (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide has focused on their synthesis and potential reactivity. For example, studies have explored the highly stereoselective synthesis of aminobromocyclitol derivatives from furan, highlighting the versatility of furan derivatives in organic synthesis (Reynard, Reymond, & Vogel, 1991). Furthermore, the reverse Diels-Alder reaction has been utilized for the preparation of N-substituted maleimides from furan adducts, demonstrating the compound's role in the synthesis of functional polymers (Narita, Teramoto, & Okawara, 1971).

Biological Activities

Investigations into the biological activities of similar compounds have shown promising results. For instance, the compound SBI-0090799, a structurally related enamide, has been identified as a potent inhibitor of Zika virus replication, indicating potential antiviral applications (Riva et al., 2021). This highlights the potential of such compounds in the development of new antiviral agents.

Catalytic Applications

The gold-catalyzed cyclization of (Z)-enynols, which are closely related to the structure of the compound , offers an efficient route to fully substituted furans and dihydrofurans. This method is notable for its high stereoselectivity and mild reaction conditions, showcasing the compound's utility in organic synthesis (Liu et al., 2005).

Anticancer Potential

Novel indenopyridine derivatives, which share structural similarities with (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide, have been synthesized and evaluated for their anticancer activity. Some of these derivatives have shown significant potency against breast cancer cell lines, suggesting the potential of such compounds in cancer treatment (Ghorab & Al-Said, 2012).

Safety And Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, or new reactions that it could undergo.


properties

IUPAC Name

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S/c17-10-11(8-12-2-1-5-22-12)16(19)18-25(20,21)13-3-4-14-15(9-13)24-7-6-23-14/h1-5,8-9H,6-7H2,(H,18,19)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROTVTARQBCLHB-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)C(=CC3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)/C(=C\C3=CC=CO3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(furan-2-yl)prop-2-enamide

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